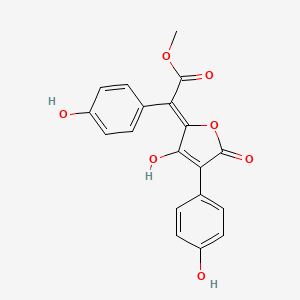
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of Benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activities and cellular signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Known for its use in organic synthesis and as a flavoring agent.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: Studied for its potential medicinal properties.
Benzeneacetic acid, α,4-dihydroxy-3-methoxy-, methyl ester: Investigated for its antioxidant and antimicrobial activities.
Uniqueness
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester stands out due to its complex structure, which imparts unique chemical reactivity and potential for diverse applications. Its combination of hydroxyl, ester, and furan rings makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
54805-70-8 |
|---|---|
Molecular Formula |
C19H14O7 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-hydroxy-4-(4-hydroxyphenyl)-5-oxofuran-2-ylidene]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C19H14O7/c1-25-18(23)15(11-4-8-13(21)9-5-11)17-16(22)14(19(24)26-17)10-2-6-12(20)7-3-10/h2-9,20-22H,1H3/b17-15- |
InChI Key |
SOSJSALYYQBFMJ-ICFOKQHNSA-N |
Isomeric SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=C(C=C2)O)O)/C3=CC=C(C=C3)O |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















